molecular formula C11H22Cl2N2 B1424784 n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride CAS No. 1219964-65-4

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Cat. No.: B1424784
CAS No.: 1219964-65-4
M. Wt: 253.21 g/mol
InChI Key: WCZSHNNPZRLRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a chemical compound with a complex structure that includes an allyl group, a pyrrolidinylmethyl group, and a propen-1-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the concentration and context of its use. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride can be compared with other similar compounds, such as:

    n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.

    n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine hydrochloride: Contains only one hydrochloride group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific structure and the presence of two hydrochloride groups, which can impact its reactivity, solubility, and overall chemical behavior .

Properties

IUPAC Name

N-prop-2-enyl-N-(pyrrolidin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSHNNPZRLRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.